molecular formula C7H6Cl2OS B15132862 alpha-Dichloromethyl phenylsulfoxide

alpha-Dichloromethyl phenylsulfoxide

Cat. No.: B15132862
M. Wt: 209.09 g/mol
InChI Key: YASIRFAODXKGLC-UHFFFAOYSA-N
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Description

Alpha-Dichloromethyl phenylsulfoxide: is an organic compound with the molecular formula C7H6Cl2OS. It is characterized by the presence of a dichloromethyl group attached to a phenylsulfoxide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Dichloromethyl phenylsulfoxide can be synthesized through several methods. One common approach involves the reaction of phenylsulfinyl chloride with dichloromethane in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Dichloromethyl phenylsulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Dichloromethyl phenylsulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism by which alpha-Dichloromethyl phenylsulfoxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the phenylsulfoxide moiety can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: Alpha-Dichloromethyl phenylsulfoxide is unique due to the presence of both the dichloromethyl and phenylsulfoxide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

dichloromethylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2OS/c8-7(9)11(10)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASIRFAODXKGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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